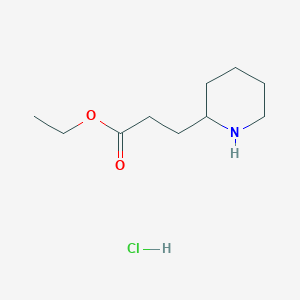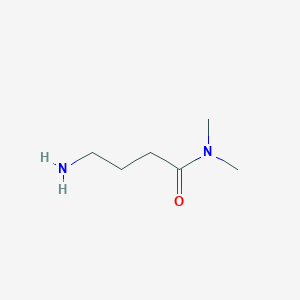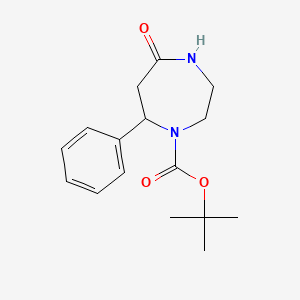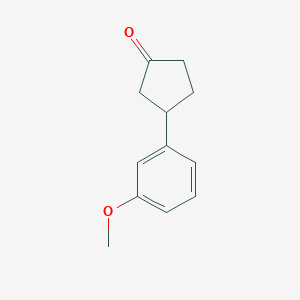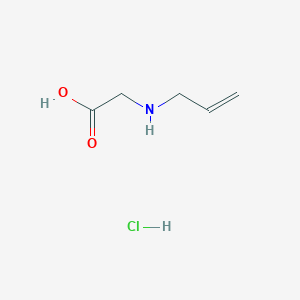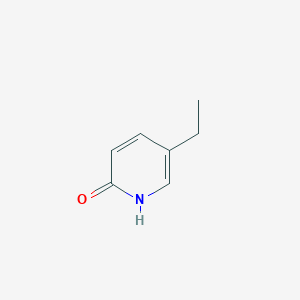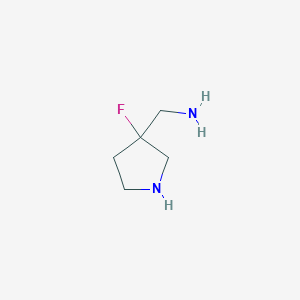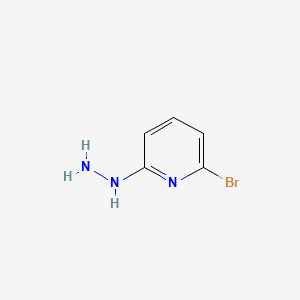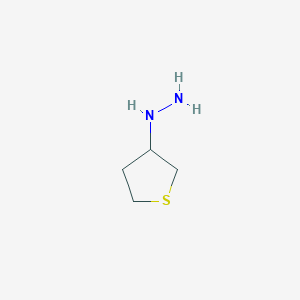![molecular formula C11H12BrN3O3 B1342757 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 1006456-22-9](/img/structure/B1342757.png)
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid" is a heterocyclic compound that features both isoxazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential pharmaceutical applications. The presence of a carboxylic acid group suggests that it may have acidic properties and could participate in various chemical reactions .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include cyclocondensation, 1,3-dipolar cycloaddition, and functional group transformations. For instance, the synthesis of pyrazole carboxylic acid derivatives can be achieved by cyclocondensation of appropriate precursors, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Similarly, the synthesis of isoxazole derivatives can involve 1,3-dipolar cycloaddition reactions . The specific synthesis route for the compound is not detailed in the provided papers, but it is likely to involve similar strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction . These techniques can provide detailed information about the arrangement of atoms, the presence of tautomers, and the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Chemical Reactions Analysis
Compounds containing isoxazole and pyrazole rings can participate in various chemical reactions. For example, isoxazole derivatives can undergo selective nucleophilic chemistry to introduce different functional groups, as demonstrated in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids . Pyrazole derivatives can also be functionalized through reactions with different reagents, leading to the formation of amides or other heterocyclic systems . The reactivity of the compound would likely be influenced by the presence of the carboxylic acid group and the bromo-substituent, which could be sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of substituents such as bromine and methyl groups can affect the compound's polarity, solubility, and basicity. Isoxazol-5-ones, for example, are known to have acid strengths comparable to carboxylic acids, and their basicity can vary with the polarity of the solvent . The compound's spectroscopic properties, such as IR and UV/Vis absorption, can also provide insights into its physical and chemical behavior .
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are pivotal in drug discovery, showing a wide range of biological activities. For instance, pyrazole carboxylic acid derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their versatility as scaffold structures in heterocyclic compounds highlights their significant role in the development of new therapeutic agents (A. Cetin, 2020). Moreover, pyrazoles have been identified as potential anticancer agents through the utilization of Knoevenagel condensation products, indicating their importance in synthesizing biologically active molecules (Ramya Tokala et al., 2022).
Isoxazole as a Building Block in Organic Synthesis
Isoxazole rings serve as excellent intermediates in the synthesis of various heterocycles, undergoing numerous chemical transformations. The utility of isoxazole derivatives in organic synthesis extends to the preparation of biologically active compounds, showcasing their significance in the development of novel therapeutic and material science applications (Rima Laroum et al., 2019). Additionally, 4-isoxazolines are highlighted for their rich reactivity, making them attractive scaffolds for synthesizing both cyclic and acyclic compounds (T. P. Melo, 2010).
properties
IUPAC Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-5-9(12)6(2)15(13-5)4-8-7(3)18-14-10(8)11(16)17/h4H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKJPWVSEIDKLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

